molecular formula C8H8BrCl B1273143 5-Bromo-2-chloro-m-xylene CAS No. 206559-40-2

5-Bromo-2-chloro-m-xylene

Cat. No.: B1273143
CAS No.: 206559-40-2
M. Wt: 219.5 g/mol
InChI Key: PKTXUGAXFJNLQR-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-m-xylene, also known as 5-bromo-2-chloro-1,3-dimethylbenzene, is an organic compound with the molecular formula C8H8BrCl. It is a derivative of m-xylene, where two of the hydrogen atoms on the benzene ring are substituted with bromine and chlorine atoms. This compound is used in various chemical syntheses and has applications in different fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-m-xylene typically involves the bromination and chlorination of m-xylene. The process can be carried out in multiple steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The reactions are typically carried out in large reactors with continuous monitoring of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-chloro-m-xylene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Products include derivatives with different functional groups replacing the bromine or chlorine atoms.

    Oxidation: Products include carboxylic acids or aldehydes.

    Reduction: Products include dehalogenated compounds

Scientific Research Applications

5-Bromo-2-chloro-m-xylene has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It is used in the study of biological pathways and interactions involving halogenated aromatic compounds.

    Medicine: It is used in the development of pharmaceuticals and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-m-xylene involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms on the benzene ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact mechanism depends on the specific application and the nature of the reactions involved .

Comparison with Similar Compounds

  • 5-Bromo-2-chloro-1,3-diethylbenzene
  • 5-Bromo-4-chloro-m-xylene
  • 5-Bromo-2-chloro-1,3-dimethylbenzene

Comparison: 5-Bromo-2-chloro-m-xylene is unique due to the specific positions of the bromine and chlorine atoms on the benzene ring. This positioning affects its chemical reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different reactivity patterns and applications based on the nature and position of the substituents .

Properties

IUPAC Name

5-bromo-2-chloro-1,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrCl/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKTXUGAXFJNLQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370793
Record name 5-Bromo-2-chloro-m-xylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206559-40-2
Record name 5-Bromo-2-chloro-m-xylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-chloro-m-xylene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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